molecular formula C18H18N4O3 B3202605 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)butanamide CAS No. 1021211-27-7

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)butanamide

Cat. No.: B3202605
CAS No.: 1021211-27-7
M. Wt: 338.4 g/mol
InChI Key: LMLJZXRIZBTAGZ-UHFFFAOYSA-N
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Description

4-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)butanamide is a pyridazinone derivative featuring a furan-2-yl substituent at the 3-position of the pyridazinone core, a butanamide linker, and an N-(pyridin-3-ylmethyl) group (Figure 1). The butanamide linker provides structural flexibility, enabling optimal spatial orientation for target binding.

Properties

IUPAC Name

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-17(20-13-14-4-1-9-19-12-14)6-2-10-22-18(24)8-7-15(21-22)16-5-3-11-25-16/h1,3-5,7-9,11-12H,2,6,10,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLJZXRIZBTAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O4C_{17}H_{17}N_{3}O_{4}, with a molecular weight of approximately 327.33 g/mol. The structure features a furan ring, a pyridazine moiety, and a butanamide functional group, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC17H17N3O4C_{17}H_{17}N_{3}O_{4}
Molecular Weight327.33 g/mol
CAS Number1021259-27-7

Anticancer Properties

Recent studies have indicated that compounds containing furan and pyridazine rings exhibit significant anticancer activity. The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. For instance, related compounds have shown selective cytotoxicity toward various cancer cell lines, including MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells) .

Case Study: Inhibition of Tubulin Polymerization

A focused library screening revealed that derivatives similar to this compound were effective in inhibiting tubulin polymerization. This inhibition leads to disrupted mitotic processes in cancer cells, resulting in reduced proliferation rates .

Antimicrobial Activity

Compounds with structural similarities to the target compound have also been investigated for antimicrobial properties. The presence of the furan and pyridazine moieties enhances the interaction with microbial enzymes, potentially inhibiting their activity. Preliminary tests suggest that these compounds may exhibit broad-spectrum antimicrobial effects .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Tubulin Binding : Disruption of microtubule dynamics leading to cell cycle arrest.
  • Enzyme Inhibition : Interaction with specific microbial enzymes, impairing their function.
  • Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.

Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of MCF-7 cell proliferation
AntimicrobialBroad-spectrum activity against bacteria
Enzyme InhibitionInteraction with microbial enzymes

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies suggest that modifications to the structure can enhance solubility and bioavailability, which are critical for effective drug formulation .

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry, where it is investigated for its potential therapeutic properties. The structural features suggest that it may have activity against several biological targets, including enzymes and receptors involved in disease processes.

Potential Therapeutic Areas:

  • Anticancer Activity: Compounds with similar structural motifs have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Properties: The furan and pyridazine components are known to exhibit antimicrobial activities, which may be harnessed for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways could make it useful in treating conditions like arthritis or other inflammatory diseases.

Research studies have indicated that compounds similar to 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)butanamide can interact with specific molecular targets within biological systems. Experimental studies are necessary to elucidate the exact mechanisms of action and the pathways involved.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored derivatives of pyridazine compounds, demonstrating their ability to inhibit cancer cell proliferation in vitro. The findings suggested that modifications to the pyridazine ring could enhance anticancer activity, indicating that similar modifications could be applied to our compound for improved efficacy.

Case Study 2: Antimicrobial Properties

Research highlighted in Bioorganic & Medicinal Chemistry Letters examined furan-containing compounds for their antimicrobial properties against various bacterial strains. Results showed significant inhibition, suggesting that our compound may also exhibit similar effects due to its furan component.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with pyridazinone derivatives from recent studies, focusing on substituent effects, synthetic strategies, and physicochemical properties.

Key Observations:

Substituent Diversity :

  • The target compound’s furan-2-yl group distinguishes it from analogs with methylthio benzyl (e.g., 5a, 8a) or piperazinyl-chlorophenyl substituents (e.g., 6h). Furan’s electron-rich nature may confer distinct electronic interactions compared to sulfur-containing or halogenated groups .
  • The pyridinylmethyl group in the target compound contrasts with antipyrine moieties in hybrids (6e, 6h), which are associated with anti-inflammatory activity .

Linker Flexibility :

  • The butanamide linker in the target compound offers greater conformational flexibility than the acetamide (8a) or propanamide (6h) linkers. This may influence binding kinetics in biological systems .

Synthetic Complexity :

  • Lower yields in compounds like 8a (10%) suggest challenges in introducing bulky substituents or achieving selective acetylation . The target compound’s synthesis may face similar hurdles due to the furan and pyridinylmethyl groups.

Spectroscopic Trends: Pyridazinone carbonyl peaks in IR spectra consistently appear near 1650–1680 cm⁻¹ (e.g., 6e: 1664 cm⁻¹; 6h: 1650 cm⁻¹), aligning with the target compound’s expected C=O stretching .

Implications for Pharmacological Potential

While pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • Antipyrine hybrids (6e, 6h) demonstrate anti-inflammatory activity, suggesting the target’s pyridazinone core may share similar mechanisms .
  • Methylthio benzyl derivatives (5a, 8a) show moderate bioactivity, but the furan group’s enhanced π-π stacking could improve target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)butanamide
Reactant of Route 2
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)butanamide

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